molecular formula C12H19BrClN3O2S B13459531 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride

4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride

Cat. No.: B13459531
M. Wt: 384.72 g/mol
InChI Key: NDBWMKIPKNGSLY-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a piperazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Sulfonation: The addition of a sulfonamide group to the brominated benzene ring.

    Piperazine Attachment: The attachment of a piperazine ring to the ethyl chain.

These reactions are usually carried out under controlled conditions, using reagents such as bromine, sulfuric acid, and piperazine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Such as sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups .

Scientific Research Applications

4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, while the piperazine ring may interact with receptors in the body. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide
  • N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide

Uniqueness

The presence of the bromine atom in 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride distinguishes it from similar compounds. This bromine atom can significantly influence the compound’s reactivity and biological activity, making it unique in its class .

Properties

Molecular Formula

C12H19BrClN3O2S

Molecular Weight

384.72 g/mol

IUPAC Name

4-bromo-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C12H18BrN3O2S.ClH/c13-11-1-3-12(4-2-11)19(17,18)15-7-10-16-8-5-14-6-9-16;/h1-4,14-15H,5-10H2;1H

InChI Key

NDBWMKIPKNGSLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNS(=O)(=O)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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